Zingerone

Catalog No.
S547805
CAS No.
122-48-5
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zingerone

CAS Number

122-48-5

Product Name

Zingerone

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)butan-2-one

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3

InChI Key

OJYLAHXKWMRDGS-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=C(O)C(OC)=C1)=O

Solubility

Sparingly sol in water, petroleum ether; sol in ether, dil alkalies
Very soluble in ethyl ether
SOLUBILITY 1:1 IN 50% ALCOHOL
slightly soluble in water
moderately soluble (in ethanol)

Synonyms

0 paradol, 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, vanillyl acetone, vanillylacetone, zingerone

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)O)OC

Description

The exact mass of the compound Zingerone is 194.0943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sparingly sol in water, petroleum ether; sol in ether, dil alkaliesvery soluble in ethyl ethersolubility 1:1 in 50% alcoholslightly soluble in watermoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15335. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Catechols - Supplementary Records. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant and Anti-Inflammatory Properties

Studies have explored Zingerone's potential as an antioxidant and anti-inflammatory agent. Zingerone's chemical structure suggests it might act as a free radical scavenger, protecting cells from oxidative damage []. In vitro and in vivo studies have shown Zingerone to reduce inflammation markers in various models [, ]. These findings warrant further investigation into Zingerone's therapeutic potential for conditions like chronic inflammation and oxidative stress-related diseases.

Potential Benefits for Gastrointestinal Health

Scientific research is investigating the potential benefits of Zingerone for gastrointestinal health. Studies suggest Zingerone might protect the stomach lining from ulcers and aid digestion [, ]. Some researchers propose Zingerone's antibacterial properties might contribute to its gastroprotective effects []. More research is needed to confirm these findings and elucidate the mechanisms of action.

Anticancer Properties

The potential anticancer properties of Zingerone are a subject of ongoing research. In vitro studies have shown Zingerone to induce cell death in various cancer cell lines [, ]. However, further investigation is required to understand the mechanisms by which Zingerone might exert these effects and determine its efficacy in vivo.

Zingerone is a crystalline solid that is sparingly soluble in water but soluble in organic solvents like ether. It is primarily responsible for the sweet and spicy flavor of cooked ginger. Unlike fresh ginger, which does not contain zingerone, this compound is formed when gingerol undergoes thermal degradation during cooking or drying processes. Zingerone was first isolated from ginger in 1917 by Hiroshi Nomura, who recognized it as a key flavor component .

The formation of zingerone involves a reverse aldol reaction where gingerol transforms into zingerone upon heating. This reaction can be summarized as follows:

  • Heating of Gingerol: When ginger is heated, the gingerol undergoes dehydration to form shogaols.
  • Formation of Zingerone: The shogaols can further decompose into zingerone through a series of reactions involving the loss of water and rearrangement of molecular structure .

Additionally, zingerone can be synthesized in the laboratory by reacting vanillin with acetone under basic conditions to yield dehydrozingerone, which is then hydrogenated to produce zingerone .

Zingerone exhibits various biological activities that contribute to its pharmacological significance:

  • Antioxidant Properties: Zingerone acts as a potent free radical scavenger, effectively neutralizing reactive oxygen species and preventing oxidative stress .
  • Anti-inflammatory Effects: It has been shown to reduce inflammation markers and may play a role in managing inflammatory diseases .
  • Antimicrobial Activity: Zingerone demonstrates efficacy against various pathogens, including enterotoxigenic Escherichia coli, which is crucial for treating diarrhea in infants .
  • Anticancer Potential: Research indicates that zingerone may inhibit cancer cell proliferation and induce apoptosis through modulation of apoptotic pathways .

The synthesis of zingerone can be achieved through several methods:

  • Natural Extraction: Isolated from dried or cooked ginger.
  • Chemical Synthesis:
    • Reaction of vanillin with acetone under basic conditions to form dehydrozingerone.
    • Catalytic hydrogenation of dehydrozingerone to yield zingerone .
  • Thermal Degradation: Heating gingerol leads to the formation of zingerone via thermal degradation processes .

Zingerone has several applications across various industries:

  • Flavoring Agent: Widely used in food products for its sweet and spicy flavor.
  • Perfumery: Employed in fragrances to impart spicy aromas .
  • Pharmaceuticals: Investigated for its potential therapeutic effects against oxidative stress-related diseases and cancer .

Zingerone shares structural similarities with several other compounds, notably:

CompoundChemical StructureKey Characteristics
GingerolC17H26O4Pungent component in fresh ginger; precursor to zingerone.
ShogaolC17H24O4More pungent than gingerol; formed during drying.
VanillinC8H8O3Primary flavor compound in vanilla; similar aromatic properties.
EugenolC10H12O2Found in clove oil; used for its aromatic properties and medicinal uses.
CapsaicinC18H27NO3Active component in chili peppers; known for its spiciness.

Zingerone's uniqueness lies in its balance between sweetness and spiciness, making it distinct among these compounds. Its formation from the thermal processing of ginger further differentiates it from others that are present naturally or synthesized differently.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline]
Solid
Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odou

Color/Form

Crystals from acetone, petroleum ether, ether plus petroleum ether

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.094294304 g/mol

Monoisotopic Mass

194.094294304 g/mol

Boiling Point

187-188 °C @ 14 mm Hg
141.00 to 0.50 °C. @ 0.00 mm Hg

Flash Point

APPROX 102 °C

Heavy Atom Count

14

Taste

SHARP TASTE SIMILAR TO GINGER
SWEET, SPICY TASTE

Density

1.138-1.139 @ 25 °C

Odor

STRONG, PUNGENT ODOR REMINISCENT OF GINGER
SWEET, SPICY AROMA

Appearance

Solid powder

Melting Point

40.5 °C
41 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4MMW850892

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1412 of 1420 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

122-48-5

Metabolism Metabolites

ORAL OR IP ADMIN OF 100 MG/KG /TO RATS/ RESULTED IN URINARY EXCRETION...MAINLY AS GLUCURONIDE AND/OR SULFATE CONJUGATES. WHILST UNCHANGED ZINGERONE ACCOUNTED FOR 50-55% OF DOSE, REDN TO CARBINOL (11-13%) ALSO OCCURRED.
/AFTER ORAL OR IP ADMIN OF 100 MG/KG ZINGERONE TO RATS/ SIDE CHAIN OXIDN TOOK PLACE AT THE 3 FEASIBLE SITES, AND OXIDN IN 3-POSITION PREDOMINATED TO YIELD C-6--C-2 METABOLITES. IDENTIFIED METABOLITES ACCOUNTED FOR 95-97% OF DOSE.
BILIARY STUDIES AND INVESTIGATIONS WITH CECAL MICRO-ORGANISMS IN VITRO /IN RATS/ INDICATED THAT SEVERAL OF THE URINARY O-DEMETHYLATED METABOLITES /OF ZINGERONE/ WERE OF BACTERIAL ORIGIN.

Wikipedia

Zingerone

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Isolated from ginger root or prepared from vanillin and acetone followed by catalytic hydrogenation: Nomura, J Chem Soc 111, 769 (1917); Nomura, US patents 1,263,796 (1918), 1,306,710 (1919); Cotton, US patent 2,381,210 (1945 to Penn Coal Prod Co).

General Manufacturing Information

2-Butanone, 4-(4-hydroxy-3-methoxyphenyl)-: ACTIVE
FEMA NUMBER 3124; IT IS USED IN NON-ALCOHOLIC BEVERAGES (6.9 PPM); ICE CREAM, ICES, ETC (7.8 PPM); CANDY (11 PPM); BAKED GOODS (11 PPM); CHEWING GUM (15 PPM).

Dates

Modify: 2023-08-15
1: Ahmad B, Rehman MU, Amin I, Arif A, Rasool S, Bhat SA, Afzal I, Hussain I, Bilal S, Mir Mu. A Review on Pharmacological Properties of Zingerone (4-(4-Hydroxy-3-methoxyphenyl)-2-butanone). ScientificWorldJournal. 2015;2015:816364. doi: 10.1155/2015/816364. Epub 2015 May 27. Review. PubMed PMID: 26106644; PubMed Central PMCID: PMC4461790.
2: Kumar L, Chhibber S, Kumar R, Kumar M, Harjai K. Zingerone silences quorum sensing and attenuates virulence of Pseudomonas aeruginosa. Fitoterapia. 2015 Apr;102:84-95. doi: 10.1016/j.fitote.2015.02.002. Epub 2015 Feb 20. PubMed PMID: 25704369.
3: Hsiang CY, Cheng HM, Lo HY, Li CC, Chou PC, Lee YC, Ho TY. Ginger and Zingerone Ameliorate Lipopolysaccharide-Induced Acute Systemic Inflammation in Mice, Assessed by Nuclear Factor-κB Bioluminescent Imaging. J Agric Food Chem. 2015 Jul 8;63(26):6051-8. doi: 10.1021/acs.jafc.5b01801. Epub 2015 Jun 24. PubMed PMID: 26073629.
4: Xie X, Sun S, Zhong W, Soromou LW, Zhou X, Wei M, Ren Y, Ding Y. Zingerone attenuates lipopolysaccharide-induced acute lung injury in mice. Int Immunopharmacol. 2014 Mar;19(1):103-9. doi: 10.1016/j.intimp.2013.12.028. Epub 2014 Jan 9. PubMed PMID: 24412620.
5: Choi JS, Bae WY, Park C, Jeong JW. Zingerone activates VMAT2 during MPP(+) -induced Cell Death. Phytother Res. 2015 Nov;29(11):1783-90. doi: 10.1002/ptr.5435. Epub 2015 Aug 17. PubMed PMID: 26282055.
6: Vinothkumar R, Vinothkumar R, Sudha M, Nalini N. Chemopreventive effect of zingerone against colon carcinogenesis induced by 1,2-dimethylhydrazine in rats. Eur J Cancer Prev. 2014 Sep;23(5):361-71. doi: 10.1097/CEJ.0b013e32836473ac. PubMed PMID: 23903760.
7: Cheong KO, Shin DS, Bak J, Lee C, Kim KW, Je NK, Chung HY, Yoon S, Moon JO. Hepatoprotective effects of zingerone on carbon tetrachloride- and dimethylnitrosamine-induced liver injuries in rats. Arch Pharm Res. 2016 Feb;39(2):279-91. doi: 10.1007/s12272-015-0696-2. Epub 2015 Dec 14. PubMed PMID: 26667466.
8: Kumar L, Chhibber S, Harjai K. Zingerone suppresses liver inflammation induced by antibiotic mediated endotoxemia through down regulating hepatic mRNA expression of inflammatory markers in Pseudomonas aeruginosa peritonitis mouse model. PLoS One. 2014 Sep 3;9(9):e106536. doi: 10.1371/journal.pone.0106536. eCollection 2014. PubMed PMID: 25184525; PubMed Central PMCID: PMC4159778.
9: Bae WY, Choi JS, Kim JE, Park C, Jeong JW. Zingerone suppresses angiogenesis via inhibition of matrix metalloproteinases during tumor development. Oncotarget. 2016 Jul 26;7(30):47232-47241. doi: 10.18632/oncotarget.10030. PubMed PMID: 27323807; PubMed Central PMCID: PMC5216937.
10: Kumar L, Chhibber S, Harjai K. Structural alterations in Pseudomonas aeruginosa by zingerone contribute to enhanced susceptibility to antibiotics, serum and phagocytes. Life Sci. 2014 Nov 4;117(1):24-32. doi: 10.1016/j.lfs.2014.09.017. Epub 2014 Sep 30. PubMed PMID: 25277943.
11: Hemalatha KL, Prince PS. Preventive effects of zingerone on altered lipid peroxides and nonenzymatic antioxidants in the circulation of isoproterenol-induced myocardial infarcted rats. J Biochem Mol Toxicol. 2015 Feb;29(2):63-9. doi: 10.1002/jbt.21668. Epub 2014 Sep 30. PubMed PMID: 25271244.
12: Song J, Fan HJ, Li H, Ding H, Lv Q, Hou SK. Zingerone ameliorates lipopolysaccharide-induced acute kidney injury by inhibiting Toll-like receptor 4 signaling pathway. Eur J Pharmacol. 2016 Feb 5;772:108-14. doi: 10.1016/j.ejphar.2015.12.027. Epub 2015 Dec 14. PubMed PMID: 26698392.
13: Rajan I, Narayanan N, Rabindran R, Jayasree PR, Manish Kumar PR. Zingerone protects against stannous chloride-induced and hydrogen peroxide-induced oxidative DNA damage in vitro. Biol Trace Elem Res. 2013 Dec;155(3):455-9. doi: 10.1007/s12011-013-9801-x. Epub 2013 Sep 5. PubMed PMID: 24006104.
14: Hemalatha KL, Stanely Mainzen Prince P. Antihyperlipidaemic, antihypertrophic, and reducing effects of zingerone on experimentally induced myocardial infarcted rats. J Biochem Mol Toxicol. 2015 Apr;29(4):182-8. doi: 10.1002/jbt.21683. Epub 2015 Jan 5. PubMed PMID: 25558849.
15: Yue HY, Jiang CY, Fujita T, Kumamoto E. Zingerone enhances glutamatergic spontaneous excitatory transmission by activating TRPA1 but not TRPV1 channels in the adult rat substantia gelatinosa. J Neurophysiol. 2013 Aug;110(3):658-71. doi: 10.1152/jn.00754.2012. Epub 2013 May 8. PubMed PMID: 23657286.
16: Kumaran N, Hayes RA, Clarke AR. Cuelure but not zingerone make the sex pheromone of male Bactrocera tryoni (Tephritidae: Diptera) more attractive to females. J Insect Physiol. 2014 Sep;68:36-43. doi: 10.1016/j.jinsphys.2014.06.015. Epub 2014 Jul 7. PubMed PMID: 25010549.
17: Hemalatha KL, Stanely Mainzen Prince P. A biochemical and 2, 3, 5-triphenyl tetrazolium chloride staining study on the preventive effects of zingerone (vanillyl acetone) in experimentally induced myocardial infarcted rats. Eur J Pharmacol. 2015 Jan 5;746:198-205. doi: 10.1016/j.ejphar.2014.10.057. Epub 2014 Nov 12. PubMed PMID: 25445034.
18: Hsiang CY, Lo HY, Huang HC, Li CC, Wu SL, Ho TY. Ginger extract and zingerone ameliorated trinitrobenzene sulphonic acid-induced colitis in mice via modulation of nuclear factor-κB activity and interleukin-1β signalling pathway. Food Chem. 2013 Jan 1;136(1):170-7. doi: 10.1016/j.foodchem.2012.07.124. Epub 2012 Aug 10. PubMed PMID: 23017409.
19: Banji D, Banji OJ, Pavani B, Kranthi Kumar Ch, Annamalai AR. Zingerone regulates intestinal transit, attenuates behavioral and oxidative perturbations in irritable bowel disorder in rats. Phytomedicine. 2014 Mar 15;21(4):423-9. doi: 10.1016/j.phymed.2013.10.007. Epub 2013 Nov 18. PubMed PMID: 24262066.
20: Muniandy Narayanan J, Jesudoss VA. Hepatoprotective potential of zingerone against nonalcoholic fatty liver disease in rats fed with fructose-enriched diet. Gen Physiol Biophys. 2016 Apr;35(2):185-94. doi: 10.4149/gpb_2015041. Epub 2016 Feb 26. PubMed PMID: 26915720.

Explore Compound Types